N-{4-[(4-fluorophenyl)amino]-4-oxobutyl}benzamide
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Overview
Description
N-{4-[(4-fluorophenyl)amino]-4-oxobutyl}benzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a fluorophenyl group, an amino group, and a benzamide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4-fluorophenyl)amino]-4-oxobutyl}benzamide typically involves a multi-step process. One common method starts with the reaction of 4-fluorobenzaldehyde with ethylamine to form 2-(4-fluorophenyl)ethylamine. This intermediate is then reacted with formaldehyde to yield the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of advanced catalysts and controlled reaction environments to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(4-fluorophenyl)amino]-4-oxobutyl}benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or other bases can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
N-{4-[(4-fluorophenyl)amino]-4-oxobutyl}benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research has shown its potential in developing new therapeutic agents, particularly in the field of oncology.
Industry: It is used in the development of new materials and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[(4-fluorophenyl)amino]-4-oxobutyl}benzamide involves the inhibition of specific enzymes, such as histone deacetylases (HDACs). These enzymes play a critical role in the regulation of gene expression by modifying histones and other proteins. By inhibiting HDACs, this compound can alter gene expression patterns, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- **N-{4-[(3-chloro-4-fluorophenyl)amino]-7-[(3S)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl}-4-(dimethylamino)-2-butanamide (BI 37781)
- N-{4-[(4-bromophenyl)thiazol-2-yl]-2-chloroacetamide derivatives
Uniqueness
N-{4-[(4-fluorophenyl)amino]-4-oxobutyl}benzamide stands out due to its specific fluorophenyl group, which imparts unique chemical properties and biological activities. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C17H17FN2O2 |
---|---|
Molecular Weight |
300.33 g/mol |
IUPAC Name |
N-[4-(4-fluoroanilino)-4-oxobutyl]benzamide |
InChI |
InChI=1S/C17H17FN2O2/c18-14-8-10-15(11-9-14)20-16(21)7-4-12-19-17(22)13-5-2-1-3-6-13/h1-3,5-6,8-11H,4,7,12H2,(H,19,22)(H,20,21) |
InChI Key |
UQNAGTAFLLHEFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCCC(=O)NC2=CC=C(C=C2)F |
Origin of Product |
United States |
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